molecular formula C13H20N2O B1593225 2-(Isopropylamino)-2',6'-acetoxylidide CAS No. 42459-30-3

2-(Isopropylamino)-2',6'-acetoxylidide

Cat. No. B1593225
CAS RN: 42459-30-3
M. Wt: 220.31 g/mol
InChI Key: OAFINNSXFADGEF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and stability .

Scientific Research Applications

Carcinogenesis Prevention

Recent studies have synthesized novel derivatives of 2-(Isopropylamino)-2’,6’-acetoxylidide with a focus on their inhibitory activity on 11β-hydroxysteroid dehydrogenase (11β-HSD1 and 11β-HSD2) enzymes . These enzymes play a role in tumor cell proliferation and differentiation, and their inhibition could be significant in the prevention of carcinogenesis. The derivatives show promise as potential pharmaceuticals supporting anti-cancer therapy.

Pharmaceutical Reference Standards

Lidocaine impurity G [EP] is utilized as a pharmaceutical reference standard . It is essential for analytical method development, method validation, and quality control applications. This compound is particularly important in the Abbreviated New Drug Application (ANDA) process or during the commercial production of Lidocaine.

Pharma Release Testing

As a certified reference material, Lidocaine impurity G [EP] is suitable for pharma release testing . This involves ensuring that pharmaceutical products meet the necessary specifications for identity, strength, quality, and purity before they are released into the market.

Pharmaceutical Research

This compound is used in pharmaceutical research for qualitative and quantitative analyses . It aids in the development of new analytical methods and the improvement of existing ones, which is crucial for advancing pharmaceutical sciences.

Quality Control Testing

In the food and beverage industry, Lidocaine impurity G [EP] serves as a standard for quality control testing . It helps in ensuring that products comply with the required safety and quality standards.

Organic Synthesis

2-(Isopropylamino)-2’,6’-acetoxylidide is a potential building block in organic synthesis. Its structure, which includes an aromatic pyridine ring and a nitrile group, makes it a versatile precursor for synthesizing more complex molecules with desired properties.

Safety And Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4/h5-7,9,14H,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFINNSXFADGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)-2',6'-acetoxylidide

CAS RN

42459-30-3
Record name 2-(Isopropylamino)-2',6'-acetoxylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042459303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(ISOPROPYLAMINO)-2',6'-ACETOXYLIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265CH520S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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